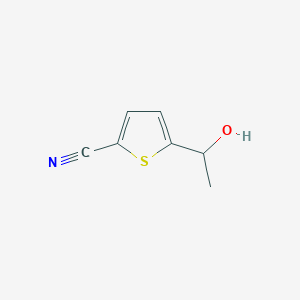
3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione. The final product is then obtained by coupling the second intermediate with 3-methoxybenzyl chloride.", "Starting Materials": [ "4-(methylthio)aniline", "Chloroacetic acid", "Thionyl chloride", "Sodium azide", "Triethylamine", "2-Amino-4-(methylthio)phenylacetic acid", "Phosphorus oxychloride", "Sodium hydroxide", "2-Amino-4-(methylthio)phenylacetic acid methyl ester", "2-Amino-4-(methylthio)phenylacetic acid ethyl ester", "2-Amino-4-(methylthio)phenylacetic acid isopropyl ester", "3-Methoxybenzyl chloride", "Sodium bicarbonate", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Sodium hydroxide", "2-Amino-4-(methylthio)phenylacetic acid ethyl ester hydrochloride", "2-Amino-4-(methylthio)phenylacetic acid isopropyl ester hydrochloride", "7-Chloroquinazoline-2,4(1H,3H)-dione", "Triethylamine", "N,N-Dimethylformamide", "3-Methoxybenzyl alcohol", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium iodide", "Sodium thiosulfate", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "4-(methylthio)aniline is reacted with chloroacetic acid and thionyl chloride to form 2-amino-4-(methylthio)phenylacetic acid.", "2-Amino-4-(methylthio)phenylacetic acid is then reacted with sodium azide and triethylamine to form 2-azido-4-(methylthio)phenylacetic acid.", "The azide group is reduced using hydrogen gas and palladium on carbon to form 2-amino-4-(methylthio)phenylacetic acid methyl ester.", "The methyl ester is then converted to the ethyl and isopropyl esters using acetic anhydride and sodium acetate or sodium hydroxide, respectively.", "The ethyl ester is then reacted with phosphorus oxychloride and sodium hydroxide to form 2-amino-4-(methylthio)phenylacetic acid ethyl ester hydrochloride.", "The isopropyl ester is reacted with sodium bicarbonate and acetic acid to form 2-amino-4-(methylthio)phenylacetic acid isopropyl ester hydrochloride.", "7-Chloroquinazoline-2,4(1H,3H)-dione is reacted with triethylamine and the appropriate ester hydrochloride to form the corresponding quinazoline-2,4(1H,3H)-dione ester.", "The ester is then reacted with N,N-dimethylformamide and sodium hydroxide to form 7-(2-amino-4-(methylthio)phenyl)quinazoline-2,4(1H,3H)-dione.", "The 2-amino-4-(methylthio)phenyl group is then converted to the 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carboxylic acid using sodium nitrite, copper(I) iodide, and sodium iodide.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 3-methoxybenzyl alcohol and triethylamine to form 3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione.", "The final product is purified using sodium thiosulfate, sodium hydroxide, hydrochloric acid, and water, and extracted using ethyl acetate." ] } | |
Numéro CAS |
1326837-09-5 |
Nom du produit |
3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H20N4O4S |
Poids moléculaire |
472.52 |
Nom IUPAC |
3-[(3-methoxyphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4S/c1-32-18-5-3-4-15(12-18)14-29-24(30)20-11-8-17(13-21(20)26-25(29)31)23-27-22(28-33-23)16-6-9-19(34-2)10-7-16/h3-13H,14H2,1-2H3,(H,26,31) |
Clé InChI |
NUNIOWIMRMFYSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)
![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2878098.png)
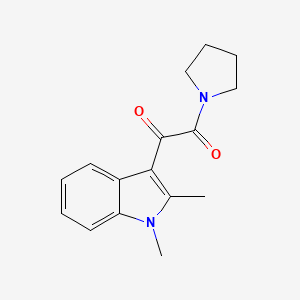
![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)
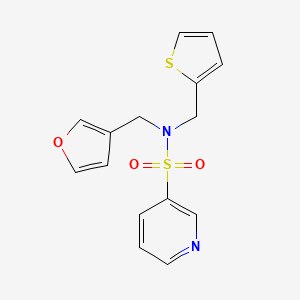
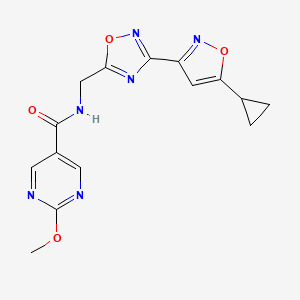
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2878112.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2878113.png)
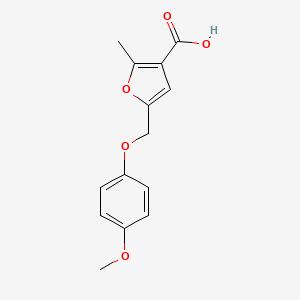
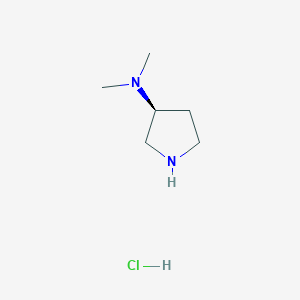
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2878117.png)
